Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
Overview
Description
Isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of an isopropyl ester group, a benzoate moiety, and a pyrrolidinyl carbonyl amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate can be achieved through a multi-step process:
Formation of 4-ethylphenylpyrrolidinone: The initial step involves the reaction of 4-ethylbenzaldehyde with pyrrolidine in the presence of an oxidizing agent to form 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinone.
Preparation of 4-aminobenzoic acid derivative: 4-aminobenzoic acid is reacted with isopropyl chloroformate to form isopropyl 4-aminobenzoate.
Coupling Reaction: The final step involves the coupling of 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinone with isopropyl 4-aminobenzoate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Oxidation of the ethyl group can yield carboxylic acids.
Reduction: Reduction of the carbonyl groups can produce corresponding alcohols.
Substitution: Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel polymers and materials with unique mechanical or electronic properties.
Biological Research: It can be used as a probe to study biochemical pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and ester group allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-aminobenzoate: Lacks the pyrrolidinyl carbonyl amide linkage.
1-(4-ethylphenyl)-5-oxo-3-pyrrolidinone: Lacks the benzoate moiety.
Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate: Similar structure but with a different position of the ethyl group on the phenyl ring.
Uniqueness
Isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzoate and pyrrolidinyl carbonyl amide linkage allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-16-5-11-20(12-6-16)25-14-18(13-21(25)26)22(27)24-19-9-7-17(8-10-19)23(28)29-15(2)3/h5-12,15,18H,4,13-14H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMAUGBWNIWOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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